6-[(E)-(4-bromophenyl)(2-phenylhydrazinylidene)methyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
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Overview
Description
6-{(4-BROMOPHENYL)[(E)-2-PHENYLHYDRAZONO]METHYL}-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a phenylhydrazono group, and a dihydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(4-BROMOPHENYL)[(E)-2-PHENYLHYDRAZONO]METHYL}-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE typically involves multiple steps:
Formation of the Bromophenyl Group: This can be achieved through electrophilic halogenation of phenol with bromine.
Formation of the Phenylhydrazono Group: This involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone.
Formation of the Dihydropyranone Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazono group.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding quinones or nitroso compounds.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving hydrazones and bromophenyl groups.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 6-{(4-BROMOPHENYL)[(E)-2-PHENYLHYDRAZONO]METHYL}-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE exerts its effects is likely related to its ability to interact with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromophenyl group and is used in similar synthetic applications.
2-Bromophenol: Another bromophenyl compound with different reactivity and applications.
Phenylhydrazine: A simpler hydrazone compound used in various chemical reactions.
Uniqueness
6-{(4-BROMOPHENYL)[(E)-2-PHENYLHYDRAZONO]METHYL}-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23BrN2O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-[(E)-N-anilino-C-(4-bromophenyl)carbonimidoyl]-3,3,5,5-tetramethyloxane-2,4-dione |
InChI |
InChI=1S/C22H23BrN2O3/c1-21(2)18(28-20(27)22(3,4)19(21)26)17(14-10-12-15(23)13-11-14)25-24-16-8-6-5-7-9-16/h5-13,18,24H,1-4H3/b25-17+ |
InChI Key |
XEEFBLGKLADXEK-KOEQRZSOSA-N |
Isomeric SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)/C(=N/NC2=CC=CC=C2)/C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=NNC2=CC=CC=C2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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